(3R,5S,8R,9S,10S,13S,14S,17S)-16,16,17-Trideuterio-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
Description
Chemical Identity and Nomenclature
IUPAC Name Breakdown
The systematic name describes:
- Stereochemistry : Eight chiral centers (3R,5S,8R,9S,10S,13S,14S,17S) defining the estrane skeleton.
- Deuterium substitution : Three deuterium atoms at positions 16,16,17.
- Functional groups : Hydroxyl groups at positions 3 and 17.
Historical Context of Deuterated Steroids
Deuterated steroids emerged in the 1970s as tools for studying hormone metabolism, with early patents focusing on isotopic labeling for metabolic tracing. Key milestones include:
- 1975 : First deuterated steroid metabolites synthesized for pharmacokinetic studies.
- 2014 : Recognition of deuterium’s role in modulating drug metabolism through kinetic isotope effects.
- 2017 : FDA approval of deutetrabenazine, validating deuterium’s therapeutic potential.
Estradiol-d3 was developed to address challenges in quantifying endogenous estradiol levels. Its deuterated form minimizes interference from non-labeled estradiol in mass spectrometry, enabling precise hormone profiling.
Structural Comparison with Non-deuterated Estradiol
Molecular and Stereochemical Differences
| Parameter | Estradiol | Estradiol-d3 |
|---|---|---|
| Molecular Formula | C₁₈H₂₄O₂ | C₁₈H₂₁D₃O₂ |
| Molecular Weight | 272.38 g/mol | 275.40 g/mol |
| Deuterium Positions | None | C16 (2×), C17 (1×) |
| Boiling Point | 457.9°C | Not reported |
| Melting Point | 178–179°C | 178–179°C |
The C–D bond’s increased strength (vs. C–H) reduces metabolic oxidation at deuterated positions, slowing hepatic clearance and extending half-life in research settings.
Scientific Significance and Research Applications
Metabolic Studies
Estradiol-d3 serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying endogenous estradiol in biological matrices. Its use minimizes matrix effects and improves assay accuracy.
Isotopic Tracers in Endocrine Research
Properties
IUPAC Name |
(3R,5S,8R,9S,10S,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13+,14-,15-,16-,17-,18-,19-/m0/s1/i6D2,17D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMYJHIOYJEBSB-IAUVTJTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound, also known as 5ALPHA-ANDROSTAN-3ALPHA,17BETA-DIOL-16,16,17-D3, is the Estrogen receptor beta . This receptor plays a crucial role in many biological processes, including the regulation of the immune and central nervous systems, and the development and function of the cardiovascular system.
Mode of Action
The compound acts as an agonist for the Estrogen receptor beta. This means it binds to the receptor and activates it, triggering a series of biochemical reactions within the cell.
Pharmacokinetics
Like other steroid hormones, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in urine.
Result of Action
The activation of the Estrogen receptor beta by the compound can lead to a variety of molecular and cellular effects. For instance, it has been suggested that the compound may inhibit the growth of certain cancer cell lines, showing potential anti-cancer properties.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the presence of other hormones, the pH of the environment, and the presence of specific enzymes or proteins that can interact with the compound.
Biological Activity
The compound (3R,5S,8R,9S,10S,13S,14S,17S)-16,16,17-Trideuterio-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol is a derivative of the steroid framework and has garnered attention due to its potential biological activities. This article aims to explore its biological activity through a synthesis of available research findings and data.
- Molecular Formula : C26H40O3
- Molecular Weight : 400.59 g/mol
- CAS Number : 20592-38-5
The compound is characterized by multiple chiral centers and a complex polycyclic structure that contributes to its biological properties.
Hormonal Activity
The compound exhibits significant hormonal activity similar to that of other steroids. It has been studied for its potential effects on androgen receptors and estrogen receptors. The activity can be attributed to its structural similarity to natural hormones which allows it to interact with these receptors effectively.
Anticancer Properties
Research indicates that compounds within this steroid class may inhibit the growth of certain cancer cell lines. For instance:
- Case Study 1 : In vitro studies have shown that derivatives of cyclopenta[a]phenanthrene can inhibit the proliferation of breast cancer cells (e.g., MDA-MB-231) through mechanisms involving apoptosis and cell cycle arrest.
Anti-inflammatory Effects
Compounds related to this structure have also demonstrated anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators.
Table of Biological Activities
Detailed Research Insights
- Hormonal Activity : Studies have shown that the compound binds to androgen receptors with moderate affinity. This binding can lead to transcriptional activation of androgen-responsive genes which are crucial in prostate cancer progression.
- Anticancer Studies : A notable study demonstrated that a related compound significantly reduced tumor size in xenograft models of breast cancer. The mechanism was linked to the induction of apoptosis and inhibition of angiogenesis.
- Inflammatory Response Modulation : Another research highlighted the compound's ability to suppress TNF-alpha and IL-6 production in macrophages, suggesting a potential therapeutic role in inflammatory diseases.
Scientific Research Applications
Hormonal Activity
This compound is structurally related to steroid hormones and has been studied for its potential hormonal activity. Its configuration suggests possible interactions with hormone receptors. Research indicates that similar compounds can exhibit significant biological activity by modulating endocrine pathways.
Key Findings:
- Androgen Receptor Modulation: Studies have shown that compounds with similar structures can act as selective androgen receptor modulators (SARMs), which are being explored for therapeutic uses in muscle wasting and osteoporosis .
- Estrogenic Activity: Some derivatives of this compound have demonstrated estrogenic effects in vitro. This suggests potential applications in hormone replacement therapies and treatments for estrogen-related conditions .
Anticancer Properties
Recent studies have investigated the anticancer potential of this compound. The structural features may contribute to its ability to inhibit cancer cell proliferation.
Case Study:
- A study published in the Journal of Medicinal Chemistry highlighted a derivative of this compound that showed promising results in inhibiting the growth of breast cancer cells. The mechanism was attributed to the modulation of key signaling pathways involved in cell survival and apoptosis .
Materials Science Applications
The compound's ability to form stable nanoparticles has been explored for drug delivery systems. Its hydrophobic nature allows it to encapsulate hydrophilic drugs effectively.
Research Insight:
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to the cyclopenta[a]phenanthrene steroid family. Below is a detailed comparison with structurally and functionally related molecules:
Table 1: Structural and Functional Comparison
Key Findings from Research
Hypocholesterolemic Activity: The non-deuterated parent compound (5α-androstane-3β,17β-diol) shows dose-dependent LDL reduction in dogs, comparable to 17α-methyltestosterone .
Steroid Backbone Flexibility :
- Ethinyl Estradiol : The 17α-ethynyl group prevents aromatization, extending half-life .
- E2 : The Δ¹⁵ unsaturation in E2 is critical for ER binding affinity, which the saturated backbone of the deuterated compound lacks .
Stereochemical Sensitivity : The 3R,5S,8R,9S,10S configuration in the deuterated compound mirrors natural 5α-reduced steroids, ensuring metabolic compatibility .
Preparation Methods
General Synthetic Strategy
The preparation of this trideuterated steroid involves:
- Starting from a non-labeled 5α-androstane-3α,17β-diol or a closely related steroid precursor.
- Selective introduction of deuterium atoms at the 16 and 17 positions via isotopic exchange or deuterium incorporation reactions.
- Maintenance of the stereochemical integrity of the molecule throughout the synthesis.
- Purification and characterization to confirm the degree and position of deuterium incorporation.
Deuterium Incorporation Techniques
The key step is the incorporation of deuterium atoms at the 16,16,17 positions, which can be achieved by:
Hydrogen-Deuterium Exchange (H-D Exchange): Using deuterated solvents or reagents under catalytic or acidic/basic conditions to replace labile hydrogens with deuterium. This method requires careful control to avoid scrambling or loss of stereochemical purity.
Reduction with Deuterium Gas or Deuterated Reducing Agents: Conversion of keto intermediates at the 16 or 17 positions to hydroxyl groups using deuterium-labeled reducing agents (e.g., LiAlD4) or D2 gas in the presence of catalysts. This allows selective placement of deuterium at specific carbons.
Use of Deuterated Precursors: Synthesizing or procuring steroid intermediates already containing deuterium at the target positions to be further functionalized.
Purification and Characterization
After synthesis, purification is typically done by:
Chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate the pure deuterated steroid.
Crystallization methods to obtain neat product forms suitable for reference standards.
Characterization includes:
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ^2H NMR, to confirm deuterium incorporation.
Mass spectrometry to verify molecular weight and isotopic labeling.
Optical rotation and chiral chromatography to confirm stereochemical integrity.
Data Table: Summary of Preparation Parameters
| Step | Method/Technique | Purpose | Notes |
|---|---|---|---|
| Starting Material | 5α-androstane-3α,17β-diol or precursor | Base steroid framework | Commercially available or synthesized |
| Deuterium Incorporation | H-D exchange or reduction with LiAlD4 | Introduce deuterium at C16, C17 | Requires controlled conditions to preserve stereochemistry |
| Functional Group Preservation | Mild reaction conditions | Maintain 3α and 17β hydroxyl groups | Avoids oxidation or rearrangement |
| Purification | HPLC, crystallization | Isolate pure labeled compound | Ensures high purity for analytical use |
| Characterization | ^2H NMR, MS, chiral analysis | Confirm labeling and stereochemistry | Essential for reference standard validation |
Research Findings on Preparation
The stereochemical configuration of the steroid nucleus is critical for biological activity; thus, synthetic methods emphasize stereospecific reactions and mild conditions to avoid epimerization.
The optimal incorporation of deuterium at the 16,16,17 positions enhances the compound's utility as an internal standard in mass spectrometry-based assays due to distinct isotopic signatures without altering biological properties.
Studies on related 5α-androstane derivatives demonstrate that modifications at C-16 are synthetically accessible and can be tailored for desired isotopic labeling.
The availability of this compound as a neat, stable isotope-labeled reference standard supports its use in clinical and pharmacological research, highlighting the importance of rigorous synthetic and purification protocols.
Q & A
Basic Research Questions
What are the critical considerations for synthesizing this deuterated steroidal compound with high isotopic purity?
Methodological Answer:
To achieve high isotopic purity, focus on:
- Deuterium Incorporation: Use deuterated reagents (e.g., D₂O or deuterated solvents) during key synthetic steps, such as reduction or hydroxylation, to ensure selective labeling at C16 and C17 positions .
- Stereochemical Control: Employ chiral catalysts or enzymatic methods to maintain stereochemical integrity, as misconfiguration at C3 or C17 can alter biological activity .
- Purification: Utilize preparative HPLC with deuterium-compatible mobile phases to separate isotopologues. Confirm purity via high-resolution mass spectrometry (HRMS) and ²H NMR .
How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
- NMR Spectroscopy: Compare ¹H and ¹³C NMR data with non-deuterated analogs. The absence of proton signals at C16/C17 and deuterium-induced shifts (~0.1–0.3 ppm) confirm labeling .
- Crystallography: If crystals are obtainable, single-crystal X-ray diffraction can resolve stereochemistry at C3, C5, and C17 .
- Isotopic Ratio Analysis: Use isotope-ratio mass spectrometry (IRMS) to quantify deuterium incorporation (>98% is typical for pharmacological studies) .
Advanced Research Questions
How do deuterium substitutions at C16/C17 influence metabolic stability in in vitro assays?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Design assays comparing CYP450-mediated oxidation rates between deuterated and non-deuterated analogs. KIE >1 indicates slower metabolism due to C-D bond strength .
- LC-MS/MS Analysis: Track deuterium retention in metabolites. For example, deuterated positions may reduce first-pass metabolism, prolonging half-life .
- Contradiction Alert: Some studies report minimal KIE due to enzyme flexibility; confirm using hepatocyte models or deuterium-specific MS/MS transitions .
How should researchers address discrepancies in NMR data across studies for similar steroidal compounds?
Methodological Answer:
- Solvent Effects: Replicate experiments in the same solvent (e.g., CDCl₃ vs. DMSO-d₆) to resolve chemical shift variations .
- Dynamic Effects: Variable temperature NMR can identify conformational flexibility causing signal splitting (e.g., chair-flip in cyclopentane rings) .
- Cross-Validation: Compare with computational models (DFT or MD simulations) to predict shifts and assign ambiguous signals .
What experimental strategies mitigate oxidative degradation during long-term storage?
Methodological Answer:
- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH) with LC-MS monitoring. Oxidative hotspots (e.g., C3-OH) may require inert atmosphere storage .
- Antioxidant Additives: Test 0.1% BHT or argon purging in solution formulations. Solid-state stability improves with desiccants (e.g., silica gel) .
- Crystallinity: Amorphous forms degrade faster; recrystallize from ethanol/water to enhance stability .
Data Contradiction Analysis
How to resolve conflicting bioactivity data between in vitro and in vivo models for deuterated steroids?
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma/tissue concentrations to identify bioavailability limitations (e.g., poor absorption or rapid clearance) .
- Metabolite Interference: Use deuterated internal standards in LC-MS to distinguish parent compound effects from metabolites .
- Species-Specific Metabolism: Compare CYP450 isoform expression (human vs. rodent liver microsomes) to explain efficacy gaps .
Method Development
What advanced techniques quantify deuterium distribution in heterogeneous biological samples?
Methodological Answer:
- MALDI-TOF Imaging: Maps spatial deuterium retention in tissues, critical for receptor-binding studies .
- NanoSIMS: Provides subcellular resolution for isotopic distribution but requires cryo-sectioning expertise .
- Data Normalization: Use parallel reaction monitoring (PRM) in MS to correct for ion suppression in complex matrices .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
